molecular formula C7H5BrF2O B1271887 2-Bromo-4,6-difluoroanisole CAS No. 202865-59-6

2-Bromo-4,6-difluoroanisole

Cat. No.: B1271887
CAS No.: 202865-59-6
M. Wt: 223.01 g/mol
InChI Key: MFXWQGHKLXJIIP-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluoroanisole is an aromatic compound with the molecular formula C7H5BrF2O. It is characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a methoxy group. This compound is used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,6-difluoroanisole can be synthesized through various methods. One common approach involves the bromination of 4,6-difluoroanisole using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or acetic acid, and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. These processes utilize advanced technologies such as microreactors, which offer better control over reaction parameters and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-amino-4,6-difluoroanisole or 2-thio-4,6-difluoroanisole.

    Oxidation: Formation of 2-bromo-4,6-difluorobenzaldehyde or 2-bromo-4,6-difluorobenzoic acid.

    Reduction: Formation of 4,6-difluoroanisole.

Scientific Research Applications

2-Bromo-4,6-difluoroanisole is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-difluoroanisole involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms on the benzene ring enhances its electrophilic nature, making it susceptible to nucleophilic attack. The methoxy group can also participate in electron-donating interactions, influencing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoroanisole
  • 2-Bromo-6-fluoroanisole
  • 4-Bromo-2,6-difluoroanisole

Uniqueness

2-Bromo-4,6-difluoroanisole is unique due to the presence of both bromine and fluorine atoms at specific positions on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXWQGHKLXJIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371240
Record name 2-Bromo-4,6-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-59-6
Record name 2-Bromo-4,6-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-difluoroanisole
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